molecular formula C14H15NO B8213025 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine

4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine

Cat. No.: B8213025
M. Wt: 213.27 g/mol
InChI Key: PUJATDMUCVMUNG-UHFFFAOYSA-N
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Description

4-Methoxy-4’-methyl-[1,1’-biphenyl]-2-amine is an organic compound belonging to the biphenyl family It is characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to the biphenyl structure, along with an amine group (-NH2)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-4’-methyl-[1,1’-biphenyl]-2-amine typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through various coupling reactions such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.

    Introduction of Functional Groups: The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions. For instance, the methoxy group can be added using methanol in the presence of a strong acid, while the methyl group can be introduced using methyl iodide and a base.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and minimizing costs. This often includes the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form a carbonyl group.

    Reduction: The nitro group (if present as a precursor) can be reduced to an amine group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines.

Major Products:

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Various substituted biphenyl derivatives depending on the reagents used.

Scientific Research Applications

4-Methoxy-4’-methyl-[1,1’-biphenyl]-2-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.

Mechanism of Action

The mechanism of action of 4-Methoxy-4’-methyl-[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups can influence the compound’s binding affinity and specificity, while the amine group can participate in hydrogen bonding and other interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 4-Methoxy-[1,1’-biphenyl]-2-amine
  • 4-Methyl-[1,1’-biphenyl]-2-amine
  • 4-Methoxy-4’-methyl-[1,1’-biphenyl]

Comparison: 4-Methoxy-4’-methyl-[1,1’-biphenyl]-2-amine is unique due to the presence of both methoxy and methyl groups, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction profiles, making it a valuable molecule for specific applications.

Properties

IUPAC Name

5-methoxy-2-(4-methylphenyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-10-3-5-11(6-4-10)13-8-7-12(16-2)9-14(13)15/h3-9H,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJATDMUCVMUNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=C(C=C2)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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